molecular formula C25H35N3O6S B562412 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid CAS No. 83592-10-3

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

Cat. No.: B562412
CAS No.: 83592-10-3
M. Wt: 505.63
InChI Key: OOTNIMUKQVRCGZ-SKPFHBQLSA-N
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Description

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is a biotinylated compound widely used in biochemical and biomedical research. It is known for its ability to covalently attach biotin to proteins, peptides, and other biomolecules, facilitating their detection, purification, and analysis. The compound is particularly valuable in proteomics and molecular biology due to its strong affinity for avidin and streptavidin, which are commonly used in various assay systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through the biotin-avidin/streptavidin interaction. Biotinylated molecules bind strongly to avidin or streptavidin, allowing for their detection, purification, and analysis. This interaction is highly specific and robust, making it a valuable tool in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Lysine: Another biotinylated compound used for protein labeling.

    Biotinylated Glutamic Acid: Used in similar applications but with different linker chemistry.

    Biotinylated Cysteine: Offers thiol-reactive labeling capabilities.

Uniqueness

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is unique due to its specific linker chemistry, which provides optimal spacing and flexibility for biotinylation. This enhances its binding efficiency and versatility in various applications compared to other biotinylated compounds .

Properties

IUPAC Name

3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTNIMUKQVRCGZ-SKPFHBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652474
Record name 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83592-10-3
Record name 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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